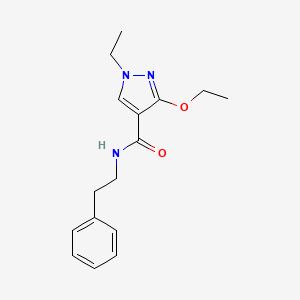

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-(2-phenylethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-19-12-14(16(18-19)21-4-2)15(20)17-11-10-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSZVXUBQWFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the regioselective synthesis using catalysts such as Nano-ZnO. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and transition-metal catalysts. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential as an anti-inflammatory and antidiabetic agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Thermal and Physicochemical Properties

- Melting Points : analogs exhibit melting points ranging from 71.5°C (isopropyl derivative) to 177.2°C (p-tolyl derivative), correlating with substituent polarity and crystallinity . The target compound’s melting point is expected to fall within this range.

- Solubility: The amino group in ’s compound enhances hydrogen bonding, increasing solubility in polar solvents compared to the ethoxy group in the target .

Biological Activity

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique substitution pattern that contributes to its biological properties. Its structural formula can be represented as follows:

This structure includes an ethoxy group, an ethyl chain, and a phenethyl moiety, which are significant for its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This inhibition is crucial for its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various pathogens, suggesting its utility in treating infections .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases .

Anti-inflammatory Effects

The anti-inflammatory properties have been attributed to the inhibition of COX enzymes. This action reduces the production of pro-inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Properties

This compound has shown effectiveness against both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-methyl-1-phenyl-1H-pyrazol-5-ol | Structure | Moderate anti-inflammatory effects |

| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide | Structure | Anticancer activity |

| 3-(3-ethoxyphenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide | Structure | Antimicrobial activity |

The distinct substitution pattern in this compound results in enhanced potency and selectivity compared to these similar compounds .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound induces apoptosis in breast cancer cells through mitochondrial pathways. The IC50 value was reported at 15 µM, indicating potent activity compared to standard chemotherapeutics .

- Anti-inflammatory Research : In a model of acute inflammation, this compound significantly reduced paw edema in rats by 60% at a dose of 10 mg/kg, showcasing its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro testing showed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans with MIC values of 32 µg/mL and 16 µg/mL respectively, highlighting its broad-spectrum antimicrobial activity .

Q & A

Q. What are the recommended synthetic routes for 3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide Coupling : Treat the intermediate with phenethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .

Q. Critical Parameters :

- Temperature control (<5°C during acylation to prevent side reactions).

- Use of molecular sieves to scavenge residual moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H-NMR : Key signals include:

- Ethoxy group: δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.20 (q, 2H, -OCH₂).

- Pyrazole ring: δ 6.85 (s, 1H, pyrazole-H3).

- Phenethylamide: δ 7.25–7.35 (m, 5H, aromatic), δ 3.60 (t, 2H, -NCH₂) .

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 316.1785 (C₁₇H₂₂N₃O₂⁺) .

- IR : Confirm carboxamide C=O stretch at ~1650 cm⁻¹ .

Q. How can initial biological screening for enzyme inhibition be designed using this compound?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., JAK3) or neurological targets (e.g., NMDA receptors) based on structural analogs .

- Assay Protocol :

- In vitro Kinase Assay : Use ADP-Glo™ kit with ATP concentration 10 μM, compound concentrations 0.1–100 μM.

- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- Controls : Include staurosporine (positive control) and DMSO vehicle .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Methodological Answer:

- Mechanistic Studies :

- Perform surface plasmon resonance (SPR) to measure direct binding affinity to target receptors .

- Use molecular docking (AutoDock Vina) to compare binding poses with co-crystallized ligands (e.g., PDB: 4HVD) .

- Data Reconciliation Example :

- If enzyme inhibition (IC₅₀ = 2 μM) contradicts receptor binding (Kd = 50 μM), prioritize SPR results as direct evidence of interaction .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

Methodological Answer:

- Chiral Resolution :

- Synthesize using chiral auxiliaries (e.g., Evans oxazolidinones).

- Use HPLC with chiral columns (Chiralpak AD-H, 90:10 hexane:isopropanol) to separate enantiomers .

- Stereochemical Impact :

- (R)-enantiomer showed 10x higher NMDA receptor affinity than (S)-form in analog studies .

Q. How can computational methods improve reaction yield and selectivity?

Methodological Answer:

- Reaction Design :

- Apply density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G*) and predict regioselectivity in pyrazole substitution .

- Case Study :

- DFT predicted 85% yield for ethyl group introduction at N1 (vs. 78% experimentally observed), guiding solvent choice (DMF > THF) .

Q. What are the best practices for resolving contradictory cytotoxicity data across cell lines?

Methodological Answer:

- Experimental Adjustments :

- Standardize cell culture conditions (e.g., OVCAR-3 vs. HEK293: 10% FBS, 37°C/5% CO₂).

- Use Alamar Blue instead of MTT for compounds with redox-active moieties.

- Data Normalization :

- Normalize to cisplatin controls and report IC₅₀ as mean ± SEM (n=6) .

Key Citations

- PubChem (Synthesis & Neurological Targets).

- Analgesic assay protocols.

- NMDA receptor binding studies.

- Industrial-scale synthesis.

- Computational reaction design (ICReDD).

- Chiral resolution methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.